molecular formula C11H14F3N B1528708 Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine CAS No. 1344274-22-1

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

Cat. No. B1528708
M. Wt: 217.23 g/mol
InChI Key: ZSRJJIFPPXTXSE-UHFFFAOYSA-N
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Description

“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a chemical compound with the CAS Number: 1344274-22-1 . It is also known by its IUPAC Name as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 217.23 . Its InChI Code is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a liquid at room temperature .

Scientific Research Applications

X-ray Structures and Computational Studies

Research on cathinones, which are structurally related to Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, involves detailed X-ray structures and computational studies to understand their molecular configurations. These studies contribute to the design of materials with specific optical and electronic properties (Nycz et al., 2011).

Antimicrobial and Cytotoxic Activity

The development of novel azetidine-2-one derivatives of 1H-benzimidazole, which share functional group similarities with Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine, has led to compounds with significant antimicrobial and cytotoxic activities. Such research has potential applications in developing new therapeutic agents (Noolvi et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Studies on bipolar molecules for use in OLEDs have included compounds with similar structural motifs to Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine. These compounds serve as host materials for phosphorescent OLEDs, demonstrating the relevance of such chemicals in advancing display technologies (Ge et al., 2008).

Corrosion Inhibition

Amine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel in acidic environments. This research underscores the importance of such compounds in protecting industrial materials against corrosion, contributing to longer lifespan and reduced maintenance costs (Boughoues et al., 2020).

Fluorinated Polyimides

The synthesis of novel fluorinated polyimides, using trifluoromethyl-substituted bis(ether amine) monomers, highlights the application of such compounds in creating materials with excellent thermal stability, low dielectric constants, and good solubility in organic solvents. These materials are of significant interest for their potential use in electronic and aerospace industries (Chung et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRJJIFPPXTXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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